molecular formula C11H16O3 B14203276 4-Butoxy-2-methoxyphenol CAS No. 833445-78-6

4-Butoxy-2-methoxyphenol

Cat. No.: B14203276
CAS No.: 833445-78-6
M. Wt: 196.24 g/mol
InChI Key: LUCJGAGJVQJIOE-UHFFFAOYSA-N
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Description

4-Butoxy-2-methoxyphenol is an organic compound belonging to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is known for its unique chemical structure, which includes a butoxy group (-O-C4H9) and a methoxy group (-O-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2-methoxyphenol typically involves the alkylation of 2-methoxyphenol (guaiacol) with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:

2-Methoxyphenol+Butyl BromideThis compound\text{2-Methoxyphenol} + \text{Butyl Bromide} \rightarrow \text{this compound} 2-Methoxyphenol+Butyl Bromide→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced separation techniques like distillation and crystallization are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated phenols

Scientific Research Applications

4-Butoxy-2-methoxyphenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

    Industry: Used in the production of fragrances, flavors, and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 4-Butoxy-2-methoxyphenol is primarily related to its antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This antioxidant activity is crucial in mitigating oxidative stress-related diseases.

Comparison with Similar Compounds

    Eugenol (4-allyl-2-methoxyphenol): Known for its antimicrobial and anti-inflammatory properties.

    Guaiacol (2-methoxyphenol): Used as a precursor in the synthesis of various pharmaceuticals and flavoring agents.

Uniqueness: 4-Butoxy-2-methoxyphenol is unique due to the presence of both butoxy and methoxy groups, which enhance its lipophilicity and potential biological activity compared to other phenolic compounds.

Properties

CAS No.

833445-78-6

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-butoxy-2-methoxyphenol

InChI

InChI=1S/C11H16O3/c1-3-4-7-14-9-5-6-10(12)11(8-9)13-2/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

LUCJGAGJVQJIOE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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